3-[4-(Propan-2-yloxy)phenyl]propan-1-ol
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Overview
Description
“3-[4-(Propan-2-yloxy)phenyl]propan-1-ol” is a chemical compound with the IUPAC name 3-(4-isopropoxyphenyl)-1-propanol . It has a CAS Number of 365572-36-7 and a molecular weight of 194.27 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “3-[4-(Propan-2-yloxy)phenyl]propan-1-ol” is 1S/C12H18O2/c1-10(2)14-12-7-5-11(6-8-12)4-3-9-13/h5-8,10,13H,3-4,9H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound “3-[4-(Propan-2-yloxy)phenyl]propan-1-ol” is a powder that is stored at room temperature .Scientific Research Applications
Cardioselectivity of Beta-Adrenoceptor Blocking Agents In the context of beta-adrenoceptor blocking agents, compounds similar to 3-[4-(Propan-2-yloxy)phenyl]propan-1-ol were synthesized and evaluated for their cardioselective properties. The study found that the presence or absence of a 4-substituent in the aryloxy ring and the nature of that substituent significantly influenced the compound's binding affinity and cardioselectivity (Rzeszotarski et al., 1983).
Cyclisation Mechanisms Research on 3-(p-methylphenyl)propan-1-ol, a related compound, has provided insights into cyclisation mechanisms via aryl radical cation and alkoxyl radical intermediates. This study highlighted the complexity of cyclisation processes and the influence of different intermediates on product yields and regioselectivities (Goosen et al., 1993).
Synthesis and Structural Studies The synthesis of chalcone derivatives, including compounds structurally similar to 3-[4-(Propan-2-yloxy)phenyl]propan-1-ol, and their characterization through crystal structures and Hirshfeld surface analysis have been conducted. These studies are crucial for understanding the molecular interactions and properties of such compounds (Salian et al., 2018).
Lipase-Mediated Kinetic Resolution The compound 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol, related to 3-[4-(Propan-2-yloxy)phenyl]propan-1-ol, was prepared with high enantiomeric purity through lipase-mediated kinetic resolution. This method showcases the potential for synthesizing bioactive molecules with specific stereochemical configurations, which is essential for developing pharmaceutical agents (Shimizu et al., 1996).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and others .
properties
IUPAC Name |
3-(4-propan-2-yloxyphenyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-10(2)14-12-7-5-11(6-8-12)4-3-9-13/h5-8,10,13H,3-4,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OINFBDTYTOUBIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Propan-2-yloxy)phenyl]propan-1-ol |
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